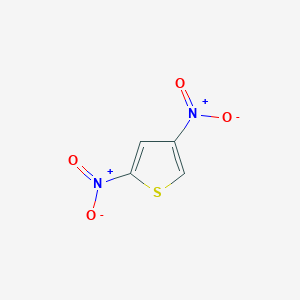

2,4-Dinitrothiophene

Descripción

Contextual Significance within Heterocyclic Chemistry

Within the broader field of heterocyclic chemistry, thiophene (B33073) and its derivatives are fundamental building blocks. The introduction of nitro groups, as seen in 2,4-dinitrothiophene, profoundly alters the chemical behavior of the thiophene core. The electron-withdrawing nature of the two nitro groups deactivates the aromatic ring towards electrophilic substitution, which is a characteristic reaction of the parent thiophene. Conversely, it activates the ring for nucleophilic aromatic substitution reactions. researchgate.net This altered reactivity makes this compound and related compounds useful synthons for creating highly functionalized thiophene derivatives that would be otherwise difficult to access. Furthermore, the ring-opening of dinitrothiophenes with nucleophiles like amines has been shown to produce versatile butadienic building blocks, which can be used to synthesize a variety of other linear and heterocyclic molecules, including pyrroles, isoxazoles, and triazoles. researchgate.netacs.org

Historical Perspectives on Dinitrothiophene Investigations

The study of thiophene and its derivatives dates back to its discovery by Victor Meyer in 1882 as a contaminant in benzene (B151609). slideshare.net The nitration of thiophene was one of the early reactions investigated. Early methods involved treating thiophene with strong nitrating agents, such as fuming nitric acid, which often led to the formation of a mixture of mononitro and dinitrothiophenes. orgsyn.org Over the years, research focused on controlling the nitration process to selectively obtain specific isomers. A notable development in the study of dinitrothiophenes was the discovery in 1968 that 3,4-dinitrothiophene can undergo ring-opening when treated with amines, highlighting the non-benzenoid character of the thiophene ring and opening new synthetic pathways. researchgate.net An article published in The Journal of Organic Chemistry in 1957 discussed this compound alongside other nitrothiophenes, indicating its established presence in chemical literature by that time. acs.org The continued investigation into dinitrothiophenes has been driven by their utility as precursors for a range of complex molecules, including those with potential pharmacological applications. researchgate.net

Structural Isomerism within Dinitrothiophenes and Comparative Research Context

Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms. libretexts.orguobaghdad.edu.iq In the case of dinitrothiophene (C4H2N2O4S), several structural isomers exist, with the position of the two nitro groups on the thiophene ring being the distinguishing feature. The most commonly studied isomers are this compound, 2,5-dinitrothiophene, and 3,4-dinitrothiophene. ontosight.aiontosight.airesearchgate.net

The differing placement of the electron-withdrawing nitro groups leads to distinct chemical and physical properties for each isomer. For instance, the reactivity in nucleophilic substitution and the propensity for ring-opening can vary significantly between isomers. Research has shown that 3,4-dinitrothiophene readily undergoes ring-opening with amines, providing a route to 2,3-dinitro-1,3-butadienes. researchgate.net In contrast, other isomers might favor substitution reactions. researchgate.net

These isomers serve as precursors for different classes of advanced materials and biologically active compounds. For example, 2,5-dihalo-3,4-dinitrothiophenes are key intermediates in the synthesis of fused-ring thieno[3,4-b]pyrazines, which are used in developing low band gap polymers for organic electronics. researchgate.netmdpi.com The choice of a specific dinitrothiophene isomer is therefore critical in directing the outcome of a synthetic sequence and achieving the desired target molecule.

Table of Compounds

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dinitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKBGZBDWAUWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201655 | |

| Record name | Thiophene, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5347-12-6 | |

| Record name | 2,4-Dinitrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5347-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005347126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DINITROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRK2TS4667 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4 Dinitrothiophene and Its Precursors

Direct Nitration Strategies of Thiophene (B33073) and Substituted Thiophenes

Direct nitration stands as the most straightforward conceptual approach to introducing nitro functional groups onto the thiophene ring. However, the high reactivity of the thiophene nucleus towards electrophilic attack complicates this process, often leading to a lack of regiochemical control and the formation of undesirable byproducts.

The direct nitration of thiophene is a classic but challenging electrophilic aromatic substitution. Thiophene's high reactivity, greater than that of benzene (B151609), makes it susceptible to vigorous and often uncontrollable reactions with standard nitrating agents like concentrated nitric and sulfuric acids. stackexchange.com Such harsh conditions can lead to substrate degradation, oxidation, and polymerization. stackexchange.comgoogle.com A significant issue is the formation of nitrous acid, which can lead to an explosive autocatalytic nitrosation reaction, producing a variety of unidentified products. stackexchange.comrsc.org

The primary products of mononitration are 2-nitrothiophene (B1581588) and 3-nitrothiophene. derpharmachemica.com Conventional procedures using nitric acid in an acetic anhydride-acetic acid solution typically yield a product mixture containing about 85% 2-nitrothiophene and 15% 3-nitrothiophene. google.com Achieving high selectivity for a single isomer is difficult. google.com Further nitration to produce dinitrothiophenes introduces more complexity, yielding a mixture that can include 2,4-dinitrothiophene and 2,5-dinitrothiophene. google.com Analyzing and separating these isomers from the complex reaction mixture is a tedious task that requires advanced analytical techniques. google.com

| Nitrating Agent/Conditions | Major Products | Key Challenges |

| Conc. HNO₃ / Conc. H₂SO₄ | Mixture of isomers, degradation products | Over-reactivity, substrate degradation stackexchange.com |

| HNO₃ / Acetic Acid | Mixture of isomers, violent reaction | Autocatalytic nitrosation stackexchange.comrsc.org |

| Fuming HNO₃ / Acetic Anhydride (B1165640) | 2-Nitrothiophene (~85%), 3-Nitrothiophene (~15%) | Use of expensive and hazardous acetic anhydride google.com |

To overcome the regioselectivity problems inherent in the direct nitration of thiophene, researchers have utilized substituted thiophenes as precursors. The nitration of 2,5-dihalothiophenes provides a more controlled route to specific dinitrothiophene isomers. The halogen atoms at the 2- and 5-positions deactivate these sites and direct incoming electrophiles to the 3- and 4-positions.

Novel nitration protocols have been developed to efficiently dinitrate 2,5-dihalothiophenes, achieving high yields of 80–95%. researchgate.net For example, 2,5-dibromothiophene (B18171) can be nitrated using a mixture of concentrated nitric acid/sulfuric acid and fuming sulfuric acid to produce 2,5-dibromo-3,4-dinitrothiophene (B14878). researchgate.net This intermediate is a valuable precursor for the synthesis of other functionalized thiophenes. researchgate.net This strategy effectively blocks the most reactive positions, forcing nitration to occur at the desired locations and leading to a much cleaner reaction profile compared to the nitration of unsubstituted thiophene.

Catalytic methods offer milder and more selective alternatives to traditional nitration procedures. The use of solid acid catalysts like metal-exchanged clays (B1170129) and zeolites has been investigated to improve the regioselectivity and environmental footprint of the reaction.

Metal-exchanged montmorillonite (B579905) clays have emerged as effective solid acid catalysts for the nitration of thiophene. google.comgoogle.com These catalysts, such as Fe³⁺-montmorillonite, can promote the nitration of thiophene using nitric acid alone, eliminating the need for hazardous acetic anhydride. google.comgoogle.com The use of these catalysts allows the reaction to proceed under milder conditions and can significantly enhance regioselectivity. For instance, a process using Fe³⁺-exchanged montmorillonite K10 clay has been developed to produce 2-nitrothiophene with high selectivity. google.comgoogle.com The catalyst's pore dimensions can be modified to sterically guide the nitronium ion to substitute preferentially at the 2-position. google.com

| Metal Ion Exchanged on Montmorillonite Clay |

| Fe³⁺ |

| Al³⁺ |

| La³⁺ |

| Cu²⁺ |

| Zn²⁺ |

Data sourced from patents describing the process. google.comgoogle.com

Zeolites are crystalline aluminosilicates with a well-defined porous structure, making them excellent shape-selective catalysts. ias.ac.in In the nitration of thiophene and its derivatives, zeolites can enhance regioselectivity by exerting steric control within their channels and cages. ias.ac.inuncw.edu For example, using beta zeolite as a catalyst for the nitration of thiophene with nitric acid and acetic anhydride has been shown to alter the product distribution, though it may favor the 3-nitro isomer. google.com The choice of zeolite, with its specific pore size and channel structure, is crucial in directing the nitration to the desired position on the thiophene ring, thereby improving the yield of the target isomer. uncw.edu

Catalytic Approaches to Nitration of Thiophene and Derivatives

Indirect Synthesis Pathways and Precursor Chemistry

Indirect synthetic routes provide an alternative for preparing this compound, offering greater control over the regiochemical outcome. These multi-step pathways involve the use of pre-functionalized thiophene rings where the functional groups direct the subsequent nitration or are later converted into nitro groups.

One common indirect strategy involves starting with a thiophene derivative that already contains directing groups. For instance, the synthesis of 2,5-dibromo-3,4-dinitrothiophene is achieved by first brominating thiophene at the 2- and 5-positions and then performing the dinitration. researchgate.net The resulting dinitro compound can then serve as a versatile intermediate. researchgate.net

Another approach is the construction of the thiophene ring from acyclic precursors that already contain the necessary nitro functionalities. For example, highly functionalized 2,4-dinitrothiophenes have been synthesized through ring-closing and ring-opening/ring-closing protocols starting from polyhalogenated nitrobutadienic building blocks. researchgate.net Furthermore, the synthesis of 2-aminothiophenes, which can be precursors for nitrated thiophenes, can be achieved through various green methodologies, such as the Gewald reaction. nih.gov These aminothiophenes could potentially be converted to dinitrothiophenes through diazotization followed by substitution reactions, offering a highly controlled, albeit lengthy, synthetic pathway.

Ring-Closing Protocols for this compound Synthesis

Ring-closing or cyclization reactions represent a fundamental strategy for the construction of heterocyclic systems like thiophenes. These methods typically involve forming the thiophene ring from an acyclic precursor that already contains the necessary atoms.

A notable approach for synthesizing highly functionalized 2,4-dinitrothiophenes employs polyhalogenated nitrobutadienes as starting materials. researchgate.net These precursors possess a unique arrangement of electrophilic centers and leaving groups, making them ideal for cyclization reactions. researchgate.net

The process begins with the ring-closing reaction of a polyhalogenated nitrobutadienic building block with a suitable sulfur-containing nucleophile. For instance, reacting these building blocks with 1,2-ethanedithiol (B43112) leads to the formation of a 2-(2,3-dichloro-1,3-dinitroallylidene)-1,3-dithiolane intermediate. researchgate.netresearchgate.net This initial cyclization sets the stage for subsequent transformations that yield the desired thiophene ring. Further reaction of this dithiolane intermediate with secondary amines, followed by a protic workup, results in the formation of highly functionalized 2,4-dinitrothiophenes. researchgate.netresearchgate.net This methodology leverages the reactivity of the nitro- and halogen-substituted butadiene skeleton to efficiently construct the target heterocyclic system. researchgate.net

Table 1: Key Reactants in the Synthesis of Functionalized 2,4-Dinitrothiophenes

| Reactant Type | Example Compound | Role in Synthesis |

|---|---|---|

| Butadiene Precursor | Pentachloro-2-nitro-1,3-butadiene | Provides the carbon backbone and nitro groups for the thiophene ring. |

| Sulfur Nucleophile | 1,2-Ethanedithiol | Source of the sulfur atom for the thiophene ring, forms an intermediate. |

Ring-Opening/Ring-Closing Approaches for Functionalized Dinitrothiophenes

A more intricate strategy that builds upon the aforementioned ring-closing protocol is the use of ring-opening/ring-closing cascades. This approach provides access to highly substituted 2,4-dinitrothiophenes that might be difficult to obtain through direct nitration or simpler cyclization methods. researchgate.net

The key intermediate, 2-(2,3-dichloro-1,3-dinitroallylidene)-1,3-dithiolane, derived from the initial reaction of a polyhalogenated nitrobutadiene, is central to this process. researchgate.netresearchgate.net When this dithiolane is treated with secondary amines, it undergoes a sophisticated reaction sequence. The process is initiated by a nucleophilic attack from the amine, which leads to the opening of the dithiolane ring. This is followed by an intramolecular cyclization, or ring-closing, that ultimately forms the stable, five-membered dinitrothiophene ring. researchgate.netresearchgate.net This cascade of reactions allows for the incorporation of diverse functional groups, depending on the secondary amine used, onto the final thiophene product.

Preparation of Key Intermediates (e.g., 2,5-Dibromothiophene)

The synthesis of substituted dinitrothiophenes often relies on the availability of appropriately functionalized precursors. 2,5-Dibromothiophene is a critical intermediate, serving as a common starting point for the introduction of nitro groups onto the thiophene ring. researchgate.netguidechem.com Several methods exist for its preparation from thiophene.

One common and high-yielding method involves the selective bromination of thiophene at the 2 and 5 positions using N-bromosuccinimide (NBS). researchgate.net This reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) in the dark to produce 2,5-dibromothiophene as an oily product in high yield. researchgate.net

An alternative, classic method involves the direct bromination of thiophene using elemental bromine. In this procedure, bromine is added to a mixture of thiophene, often with a solvent like benzene. prepchem.com Following the initial reaction and the evolution of hydrogen bromide gas, the mixture is treated with a base, such as sodium hydroxide (B78521) in ethanol, and heated to complete the reaction and neutralize the acid. prepchem.com Distillation of the organic layer then separates 2,5-dibromothiophene from any monobrominated byproduct. prepchem.com This intermediate can subsequently undergo nitration with a mixture of concentrated nitric acid, sulfuric acid, and fuming sulfuric acid to yield 2,5-dibromo-3,4-dinitrothiophene. researchgate.netguidechem.com

Table 2: Comparison of Synthetic Methods for 2,5-Dibromothiophene

| Feature | Method 1: NBS Bromination | Method 2: Direct Bromination |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |

| Solvent | N,N-Dimethylformamide (DMF) | Benzene |

| Conditions | Performed in the dark | Reaction followed by heating under reflux with base. |

| Workup | Standard extraction procedures | Dilution with water, separation, and fractional distillation. |

| Reported Yield | High yield reported. researchgate.net | Yields of 425 g from 297 g of thiophene have been reported. prepchem.com |

Reactivity and Reaction Mechanisms of 2,4 Dinitrothiophene

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,4-dinitrothiophene, driven by the electrophilic nature of the thiophene (B33073) ring, which is enhanced by the presence of two electron-withdrawing nitro groups. wikipedia.orgnumberanalytics.com This process involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group.

Mechanistic Pathways of Nitrothiophene Derivatives

The SNAr mechanism in nitrothiophene derivatives proceeds through a stepwise addition-elimination process. researchgate.net The initial step involves the nucleophilic attack on the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex or σ-adduct. researchgate.netnih.gov This intermediate is a key feature of the SNAr pathway. The reaction of 2-bromo-3,5-dinitrothiophene (B1621092) with anilines in benzene (B151609), for instance, follows this mechanistic route. psu.edu

The reaction can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For example, in the reaction of 2-bromo-3,5-dinitrothiophene with anilines, the reaction is genuinely base-catalyzed. psu.edu The solvent also plays a crucial role; for instance, the ionic liquid EMIMDCN has been found to be an effective solvent for SNAr reactions. researchgate.net

Role of Electron-Withdrawing Groups in Reactivity Modulation

Electron-withdrawing groups, such as the nitro groups (-NO2) in this compound, are crucial in activating the thiophene ring for nucleophilic attack. numberanalytics.comsinica.edu.tw These groups delocalize the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it and facilitating its formation. wikipedia.org The presence and position of these groups significantly influence the reactivity of the thiophene ring. numberanalytics.comontosight.ai

Specifically, the nitro groups at the 2 and 4-positions make the ring electron-deficient and thus more susceptible to attack by nucleophiles. biosynth.com This activating effect is a general principle in nucleophilic aromatic substitution, where electron-withdrawing substituents ortho or para to the leaving group enhance the reaction rate. wikipedia.orgsinica.edu.tw The increased reactivity of nitrothiophenes compared to their benzene analogs can be attributed to the ability of the sulfur atom to stabilize the intermediate through the involvement of its d-orbitals. uoanbar.edu.iq

Formation of Meisenheimer Complexes in Nucleophilic Attack

Kinetic and equilibrium studies have been conducted on the formation of Meisenheimer adducts from various nitrothiophene derivatives. psu.edunih.gov For instance, the electrophilicity of this compound has been ranked within a pKa scale established for Meisenheimer electrophiles. psu.edunih.gov Some nitrothiophene derivatives, which lack a leaving group, are thought to exert their biological activity through the formation of these stable Meisenheimer complexes with intracellular thiols. researchgate.net

Reduction Chemistry

The reduction chemistry of this compound is characterized by the stepwise acceptance of electrons, leading to the formation of various reduced species, including radical anions, dianions, and secondary radicals. researchgate.net

Electrochemical Reduction Processes and Radical Anion Formation

The electrochemical reduction of this compound has been investigated using techniques such as cyclic voltammetry (CV). researchgate.netrsc.org The initial step in the reduction process is a one-electron uptake to form the corresponding radical anion. researchgate.net This process is a common feature for nitroaromatic compounds.

The stability of the generated radical anion is a significant aspect of the reduction chemistry. For this compound, the radical anion has been characterized by electron spin resonance (ESR) spectroscopy. researchgate.net The electrochemical behavior, including the reduction potentials, provides insights into the electron-accepting properties of the molecule. researchgate.net

| Compound | Cathodic Peak Potential (Epc) / V | Formal Potential (E°') / V |

|---|---|---|

| 2-Nitrothiophene (B1581588) | -1.439 | -1.391 |

| 3-Nitrothiophene | -1.606 | -1.558 |

The data in this table is based on cyclic voltammetry experiments in 0.1 M (n-Bu)4NPF6 acetonitrile (B52724) solution at a scan rate of 0.05 V s−1. researchgate.net The potentials are relative to a standard reference electrode.

Subsequent Reduction Pathways to Secondary Radicals and Dianions

Following the initial formation of the radical anion, further reduction of this compound can occur. researchgate.net This can involve the addition of a second electron to form a dianion. researchgate.net The fate of the reduction process, whether it leads to a stable dianion or to the formation of secondary radicals, depends on the structure of the nitrothiophene derivative. researchgate.net

In the case of this compound, the reduction pathways can be complex. researchgate.net Computational and experimental results suggest that while the first reduction leads to the radical anion, subsequent reductions can differ significantly among various dinitrothiophene isomers. researchgate.net For some dinitrothiophenes, the second reduction leads to a dianionic species, which can exist in either a singlet or triplet state. researchgate.net

Dimerization Reactions During Electrochemical Reduction

The electrochemical reduction of nitroaromatic compounds is a complex process that often involves the formation of radical anions in the initial step. rsc.orgresearchgate.net For dinitroaromatic systems, the monoanion formed upon the first electron uptake can be unstable and undergo subsequent chemical reactions. rsc.orgresearchgate.net Dimerization is a well-documented reaction pathway for dinitroaromatic compounds during electrochemical reduction. researchgate.net

In the case of dinitrothiophenes, studies on the 3,4-isomer have shown that its monoanion is unstable and participates in further chemical reactions, consistent with dimerization. researchgate.net This subsequent reaction forms a new species that is oxidized at a different potential. rsc.orgresearchgate.net For this compound, electrochemical studies indicate that the two nitro groups are reduced independently. researchgate.net The electrochemical behavior of a series of nitrothiophenes has been investigated through cyclic voltammetry, providing insights into their reduction potentials. rsc.orgresearchgate.net

| Compound | First Cathodic Peak Potential (Ep1c) [V] | Second Cathodic Peak Potential (Ep2c) [V] |

|---|---|---|

| This compound | -1.154 | -1.610 |

| 2,5-Dinitrothiophene | -1.011 | -1.205 |

| 3,4-Dinitrothiophene | -1.390 | -1.743 |

Reduction to Aminothiophene Derivatives

The reduction of the nitro groups on this compound is a key transformation that yields aminothiophene derivatives. ontosight.ai This conversion of nitro groups to amino groups is a common reaction for nitroaromatic compounds and provides a pathway to synthetically valuable intermediates. ontosight.ai The resulting aminothiophenes are important building blocks in the synthesis of various pharmaceuticals and functional materials. beilstein-journals.orgd-nb.info

While the reduction of nitrothiophenes to their corresponding amines is a known transformation, it is not always straightforward. The synthesis of aminothiophenes is often accomplished through multi-step synthetic routes rather than direct hydrogenation of the nitro precursors, although this direct method is possible. researchgate.net For instance, 2-amino-5-nitrothiophene can be prepared by first nitrating an N-acyl protected aminothiophene, followed by deprotection. google.com This highlights that controlling the regioselectivity and preventing side reactions can be challenging.

Ring-Opening Reactions

A characteristic reaction of electron-deficient nitrothiophenes is their tendency to undergo ring-opening upon treatment with nucleophiles. arkat-usa.orgchim.it This non-benzenoid behavior has been extensively studied, particularly for the 3,4-dinitrothiophene isomer, and provides a powerful method for synthesizing highly functionalized acyclic compounds. researchgate.netchim.it The initial step in these reactions is typically the formation of a Meisenheimer complex, a σ-adduct resulting from the nucleophilic attack on the electron-poor aromatic ring. researchgate.netnih.gov For this compound, its mode of action in biological systems is thought to involve the formation of such Meisenheimer complexes with intracellular thiols. researchgate.net

Nucleophile-Induced Thiophene Ring-Opening (e.g., with Amines, Thiols)

The reaction of nitrothiophenes with nucleophiles like primary and secondary amines can lead to the cleavage of the thiophene ring. chim.itresearchgate.net In the case of 3,4-dinitrothiophene, this reaction proceeds with the extrusion of the sulfur atom. chim.it However, for other isomers like 2-nitrothiophene, the ring-opening occurs through the cleavage of a single carbon-sulfur bond without sulfur extrusion, leading to the formation of a butadienethiol intermediate that can be trapped or oxidized. chim.itacs.org

The reaction of this compound is also initiated by nucleophilic attack. Its electrophilicity has been quantified, placing it in a reactivity range similar to compounds like 4-nitrobenzofuroxan. nih.gov While detailed studies on its ring-opening with amines are less common than for the 3,4-isomer, its established ability to form Meisenheimer adducts with nucleophiles like methoxide (B1231860) and biological thiols points to a similar initial activation step. researchgate.netnih.gov

Formation of Butadienic Building Blocks (e.g., Dinitrobutadienediamines)

The ring-opening of dinitrothiophenes provides access to versatile, polyfunctionalized butadienic building blocks. The reaction of 3,4-dinitrothiophene with primary or secondary amines is a well-established route to 1,4-diamino-2,3-dinitro-1,3-butadienes. researchgate.netchim.it These products are highly functionalized unsaturated systems that serve as valuable precursors for synthesizing a wide array of linear and heterocyclic molecules, including pyrroles, isoxazoles, and triazoles. researchgate.netchim.it This transformation showcases the synthetic utility of exploiting the inherent reactivity of the dinitrothiophene core. arkat-usa.orgresearchgate.net

| Starting Material | Nucleophile | Key Product Type | Reference |

|---|---|---|---|

| 3,4-Dinitrothiophene | Primary/Secondary Amines | 2,3-Dinitro-1,3-butadiene-1,4-diamine | researchgate.netchim.it |

| 2-Nitrothiophene | Secondary Amines / AgNO3 | 1-Amino-4-nitro-1,3-butadiene silver thiolate | chim.itacs.org |

Mechanistic Insights into Ring-Opening and Subsequent Isomerization

The mechanism of nucleophile-induced ring-opening of nitrothiophenes begins with the formation of a Meisenheimer-type adduct. chim.itresearchgate.net For 3,4-dinitrothiophene, this is followed by cleavage of the C-S bonds, sulfur extrusion, and formation of the stable dinitrobutadienediamine product. chim.itresearchgate.net The process for 2-nitrothiophene is different, involving the cleavage of only one C-S bond to generate a butadienethiol intermediate. chim.it

The resulting open-chain butadienic products can exist as different stereoisomers. The ring-opening of 2-nitrothiophene with pyrrolidine (B122466) has been shown to be completely diastereoselective, yielding exclusively the (1E,3Z)-configured aminonitrobutadiene product. acs.org Subsequent reactions of these building blocks can lead to further isomerization. For example, the isomerization of nitrocyclopropanes derived from these butadienes into five-membered cyclic nitronates (4,5-dihydroisoxazoline 2-oxides) is a known process that can be catalyzed. acs.orgarkat-usa.org Isomerization of related dinitro compounds, such as furoxans, can also occur under thermal or photochemical conditions, often proceeding through open-chain dinitroso intermediates. rsc.org

C-C Coupling Reactions for Functionalization

Carbon-carbon coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the functionalization of heteroaromatic compounds. ossila.commdpi.com However, these reactions typically require a halide or other suitable leaving group on the aromatic ring to proceed. mdpi.comnih.gov The parent this compound molecule lacks such a group.

To utilize C-C coupling chemistry, functionalized derivatives must first be prepared. For example, 2,5-dibromo-3,4-dinitrothiophene (B14878) is a commonly used intermediate where the bromo substituents serve as handles for palladium-catalyzed Stille or Suzuki coupling reactions. ossila.commdpi.comnih.gov This allows for the incorporation of the electron-deficient dinitrothiophene core into larger conjugated systems for applications in organic electronics. ossila.commdpi.com This strategy involves coupling the dibrominated dinitrothiophene with organotin or organoboron derivatives of other aromatic systems. mdpi.comnih.gov

Based on a thorough review of available scientific literature, a detailed article on the specific reactivity and reaction mechanisms of This compound as outlined cannot be generated. The specified reactions, such as Stille and Suzuki couplings, and Grignard reactions involving nitro group reduction with subsequent intramolecular rearrangement, are not documented for the 2,4-dinitro isomer in the provided search results.

Extensive research databases primarily contain detailed studies on the reactivity of other isomers, most notably 3,4-Dinitrothiophene and its halogenated derivatives. For instance:

Palladium-Catalyzed Cross-Coupling Reactions (Stille and Suzuki): These reactions are widely reported for thiophene derivatives that possess a halogen atom (e.g., bromine) to act as a coupling partner. The literature extensively covers the use of 2,5-dibromo-3,4-dinitrothiophene as a substrate for Stille and Suzuki reactions to synthesize conjugated polymers and complex heterocyclic systems. ossila.comsigmaaldrich.comresearchgate.netlookchem.com The starting material for these reactions is not this compound.

Reactions with Grignard Reagents: The complex reaction involving the reduction of a nitro group coupled with an ipso-substitution and a Claisen-type intramolecular rearrangement has been specifically reported for the reaction of 3,4-Dinitrothiophene with aryl Grignard reagents. researchgate.net There is no evidence in the search results to suggest that this compound undergoes this specific transformation.

While general information on this compound exists, such as its synthesis and its potential to form Meisenheimer complexes with nucleophiles due to the electron-withdrawing nature of its nitro groups, the specific, detailed mechanistic pathways requested in the outline are not available for this particular compound. ontosight.airesearchgate.net

Therefore, to ensure scientific accuracy and strictly adhere to the provided sources, it is not possible to generate the requested article on this compound. Attributing the reactivity of other isomers to this compound would be scientifically inaccurate.

Advanced Characterization and Spectroscopic Analysis

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, governed by various intermolecular forces.

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available crystal structure for 2,4-dinitrothiophene. Consequently, specific details regarding its crystal space group and unit cell parameters cannot be reported at this time.

For context, were a single crystal of this compound to be analyzed, the diffraction data would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group, which describes the symmetry elements present in the crystal. The unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—define the fundamental repeating unit of the crystal lattice. This foundational data is a prerequisite for the full determination of the molecular structure and its packing arrangement. For example, a study on the related compound 4′-methyl-2,4-dinitrodiphenylamine revealed two polymorphic forms, one crystallizing in the non-centrosymmetric space group P2₁2₁2 and the other in the centrosymmetric space group P-1. mdpi.com

Without a determined crystal structure, a definitive analysis of the solid-state assembly and specific intermolecular interactions of this compound is not possible. However, based on the known structures of similar nitroaromatic and dinitrophenyl compounds, one can anticipate the types of interactions that would likely govern its crystal packing. mdpi.comuned.es These would include:

π-π Stacking: The aromatic thiophene (B33073) ring would be expected to participate in π-π stacking interactions with neighboring molecules, a common feature in the crystal structures of planar aromatic systems.

C–H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors of the thiophene ring and the oxygen atoms of the nitro groups on adjacent molecules are highly probable.

O···S or O···N Interactions: Close contacts between the oxygen atoms of the nitro groups and the sulfur or nitrogen atoms of neighboring molecules could also play a role in stabilizing the crystal lattice.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radicals and radical anions.

The electrochemical reduction of this compound leads to the formation of its corresponding radical anion, [this compound]•−. The characterization of this species has been accomplished through a combination of cyclic voltammetry and electrochemical ESR spectroscopy. rsc.orgresearchgate.net

In a study of a series of nitrothiophenes, this compound was shown to undergo a first reduction process to form its radical anion. rsc.org The ESR spectrum of this electrochemically generated radical anion provides critical information about the distribution of the unpaired electron's spin density across the molecule. The spectrum is characterized by its g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei, primarily ¹H and ¹⁴N.

The experimental hyperfine coupling constants for the this compound radical anion, generated in an acetonitrile (B52724) solution, have been reported. rsc.org These values, along with those calculated using Density Functional Theory (DFT), indicate how the spin density is delocalized over both the thiophene ring and the two nitro groups. The relative magnitudes of the nitrogen and proton coupling constants reveal the extent to which each nitro group and each ring position participates in accommodating the unpaired electron. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

For this compound, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts and coupling constants of these protons are influenced by the strong electron-withdrawing effects of the two nitro groups. Similarly, the ¹³C NMR spectrum would display four signals for the four distinct carbon atoms of the thiophene ring. The positions of these signals (chemical shifts) are indicative of the electronic environment of each carbon atom. Spectral data reported for this compound are compiled in the table below. rsc.org

| Nucleus | Chemical Shift (ppm) | Position |

|---|---|---|

| ¹H | - | H-3 |

| ¹H | - | H-5 |

| ¹³C | - | C-2 |

| ¹³C | - | C-3 |

| ¹³C | - | C-4 |

| ¹³C | - | C-5 |

Note: Specific, experimentally verified chemical shift values from a peer-reviewed source were not available in the searched literature. The table structure is provided for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing it to ionize and fragment. The resulting fragmentation pattern serves as a molecular fingerprint.

The EI mass spectrum of this compound shows a molecular ion peak (M⁺•) corresponding to its molecular weight. nist.gov The fragmentation pattern is characteristic of nitroaromatic compounds and provides structural confirmation. Key fragmentation pathways typically involve the loss of nitro groups (NO₂) and other small neutral molecules.

The major fragments observed in the electron ionization mass spectrum of this compound are summarized below. nist.gov

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 174 | [C₄H₂N₂O₄S]⁺• | Molecular Ion (M⁺•) |

| 128 | [M - NO₂]⁺ | Loss of a nitro group |

| 98 | [M - NO₂ - NO]⁺ or [C₄H₂OS]⁺• | Subsequent loss of NO or complex rearrangement |

| 82 | [M - 2NO₂]⁺• or [C₄H₂S]⁺• | Loss of both nitro groups |

| 70 | [C₃H₂S]⁺• | Fragmentation of the thiophene ring |

This fragmentation pattern, beginning with the loss of a nitro group, is a hallmark of nitroaromatic compounds and helps to confirm the presence and lability of these functional groups on the thiophene core.

Cyclic Voltammetry (CV) for Electrochemical Behavior

The electrochemical behavior of this compound has been investigated using cyclic voltammetry (CV) to understand its reduction processes. This technique provides valuable insights into the redox properties of the molecule, which are crucial for various applications, including the development of electrochemical sensors and understanding its role in biological systems where nitroreduction can be an essential activation step.

A comprehensive study on a series of mono-, di-, and tri-nitrothiophenes, including this compound, has elucidated its electrochemical reduction behavior. researchgate.net The experiments were conducted in an acetonitrile solution containing a supporting electrolyte, typically tetrabutylammonium (B224687) perchlorate, under an inert nitrogen atmosphere at room temperature. researchgate.net A standard three-electrode cell configuration is employed for such measurements. researchgate.net

The cyclic voltammograms of dinitrothiophenes, such as the 2,4-isomer, reveal multiple reduction steps. The first reduction process for these compounds generally leads to the formation of the corresponding radical anion. researchgate.net The stability and subsequent fate of this radical anion, whether it undergoes further reduction to a dianion or forms secondary radicals, are influenced by the relative positions of the nitro groups on the thiophene ring. researchgate.net

For this compound, the cyclic voltammogram shows two distinct, reversible, one-electron reduction waves. This indicates a stepwise reduction of the two nitro groups. The process is characterized by the initial formation of a radical anion, followed by the formation of a dianion. The electrochemical data suggests that the radical anion of this compound is a persistent species under the experimental conditions.

Redox Potential Determination and Analysis of Electrochemical Systems

The determination of redox potentials through cyclic voltammetry provides quantitative data on the electron transfer processes. For this compound, the formal reduction potentials (E°') for the two successive one-electron reduction steps have been measured. These values are typically reported relative to a reference electrode, such as a saturated calomel (B162337) electrode (SCE) or the ferrocenium/ferrocene (Fc+/Fc) couple, as recommended by IUPAC. researchgate.net

In a detailed electrochemical investigation, the redox potentials for this compound were determined in acetonitrile with 0.1 M (n-Bu)4NPF6 as the supporting electrolyte. The first and second reduction potentials (E'1 and E'2) correspond to the formation of the radical anion and the dianion, respectively.

The reversibility of these reduction processes was confirmed by analyzing the ratio of the cathodic to anodic peak currents, which was found to be close to unity, and by observing the dependence of the peak current on the square root of the scan rate, which is characteristic of a diffusion-controlled process. researchgate.net The analysis of the electrochemical system indicates that the reduction of the two nitro groups in this compound occurs independently, with the formation of a stable radical anion intermediate.

Theoretical and Computational Studies of 2,4 Dinitrothiophene

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of 2,4-dinitrothiophene at the molecular level. These computational techniques provide a framework for understanding its behavior in various chemical processes.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of nitroaromatic compounds, including this compound. DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying complex molecular systems. The B3LYP functional, combined with basis sets like 6-311++G(d,p), is a common choice for these calculations, often incorporating solvent effects through models like the Polarizable Continuum Model (PCM).

The electronic properties of this compound, such as the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its chemical reactivity and electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). irjweb.comekb.eg The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. irjweb.com

In the context of a series of nitrothiophene derivatives, DFT calculations have been used to correlate these electronic properties with experimental observations, such as electrochemical reduction potentials. nih.gov For dinitrothiophenes, the presence and position of the two nitro groups significantly influence the orbital energies. In this compound, the "meta-like" relationship of the nitro groups results in distinct electronic features compared to its "para-like" (2,5-dinitro) and "ortho-like" (3,4-dinitro) isomers. nih.gov While specific energy values for this compound are not always detailed in comparative studies, the general trend observed is that increasing the number of electron-withdrawing nitro groups lowers both the HOMO and LUMO energy levels. arxiv.org

Table 1: Calculated Electronic Properties of Nitrothiophenes No specific data for this compound was found in the search results. The table below is a template based on data for related compounds to illustrate the typical output of DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Nitrothiophene (B1581588) | Data not available | Data not available | Data not available |

| 3-Nitrothiophene | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

| 2,5-Dinitrothiophene | Data not available | Data not available | Data not available |

The electrochemical reduction of this compound has been a subject of detailed computational analysis. The initial one-electron reduction leads to the formation of a radical anion. DFT calculations have been employed to map the spin density distribution in this species. nih.gov

For the radical anion of this compound, computational results indicate that the spin density is not evenly distributed. The first electron added is primarily localized on the nitro group at the 2-position (the α-position) and on the carbon atoms at the C3 and C5 positions of the thiophene (B33073) ring. nih.gov This localization is a key aspect of its electronic structure and subsequent reactivity. nih.gov

Upon the addition of a second electron to form a dianion, the charge distribution changes significantly. In the case of the this compound dianion, the second electron is localized on the nitro group at the 4-position (the β-position). nih.gov This stepwise reduction, where the two nitro groups are reduced independently, is characteristic of their "meta-like" relationship and leads to interesting electronic and magnetic properties. nih.gov

A crucial aspect of the electronic structure of the this compound dianion is the relative stability of its singlet and triplet spin states. DFT calculations have shown that for the dianion of this compound, the triplet state is remarkably stable. nih.gov

The energy difference between the triplet and singlet states (ΔE triplet-singlet) has been calculated to be 17.9 kcal/mol, indicating a strong preference for the triplet ground state. nih.gov This is in stark contrast to the 2,5-dinitrothiophene dianion, where the singlet state is more stable by 19.7 kcal/mol. nih.gov The stability of the triplet state in the this compound dianion is a direct consequence of the independent reduction of the two nitro groups, leading to a diradical-like character with two unpaired electrons localized on separate parts of the molecule. nih.gov

Table 2: Calculated Singlet-Triplet Energy Gaps for Dinitrothiophene Dianions

| Compound | ΔE (Triplet-Singlet) (kcal/mol) | More Stable State | Reference |

|---|---|---|---|

| This compound | 17.9 | Triplet | nih.gov |

| 2,5-Dinitrothiophene | -19.7 | Singlet | nih.gov |

| 3,4-Dinitrothiophene | 5.76 | Triplet | nih.gov |

The molecular geometry of thiophene and its derivatives is a key determinant of their physical and chemical properties. Thiophene itself is an aromatic compound with a planar structure. The introduction of substituents, such as nitro groups, can potentially affect this planarity.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, such as electronic absorption spectra. ontosight.airesearchgate.netq-chem.com It is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. ontosight.airesearchgate.net

The TD-DFT method has been applied to investigate the optical properties of complex systems containing dinitrothiophene units, such as donor-acceptor polymers. ias.ac.in In these studies, TD-DFT calculations help to understand the nature of electronic transitions, for instance, by identifying them as HOMO-LUMO transitions or charge-transfer excitations. ias.ac.in While specific TD-DFT studies focusing solely on the isolated this compound molecule are not detailed in the provided search results, the methodology is well-established for predicting the absorption spectra of related organic molecules. researchgate.netias.ac.in Such calculations would be crucial for interpreting its photophysical properties and understanding its behavior upon interaction with light.

Semi-Empirical and Ab Initio Molecular Orbital Methods

The electronic and structural properties of nitrothiophenes, including this compound, have been investigated using both semi-empirical and ab initio molecular orbital methods. researchgate.net These computational approaches are fundamental in predicting molecular geometries, electronic properties, and reactivity.

Semi-empirical methods, such as AM1 and PM3, offer a computationally less intensive approach by using parameters derived from experimental data. acs.org They have been successfully applied to calculate the structure and electronic properties of a series of biologically active 2-nitrothiophenes. researchgate.net For instance, these methods have been used to correlate calculated properties like HOMO (Highest Occupied Molecular Orbital) energies and total atomic charges with the experimental biological activity of nitrothiophene derivatives. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous theoretical treatment. acs.org Calculations at the ab initio STO-3G level have been used to determine the structure of related dinitrothiophene derivatives. rsc.org These methods are crucial for obtaining accurate molecular geometries and understanding electronic transitions. rsc.orgrsc.org For example, ab initio calculations have been performed to study the conformations of chlorodinitro derivatives in the thiophene series, revealing the impact of steric strain on molecular properties. rsc.org

The following table summarizes the application of these methods to nitrothiophenes:

| Computational Method | Application | Key Findings |

| Semi-Empirical (AM1, PM3) | Calculation of structure and electronic properties of nitrothiophenes. researchgate.netacs.org | Correlation between calculated HOMO energies, atomic charges, and biological activity. researchgate.net |

| Ab Initio (STO-3G, 3-21G) | Determination of molecular structure and conformation. acs.orgrsc.orgrsc.org | Prediction of planarity and the influence of steric effects on geometry. rsc.orgrsc.org |

Computational Analysis of Intermolecular Interactions (e.g., Halogen Bonding, PIXEL Energy Analysis)

The stability and packing of molecular crystals are governed by a variety of intermolecular interactions. Computational methods are invaluable for quantifying these forces.

PIXEL Energy Analysis has been employed to calculate the intermolecular interaction energies of molecular dimers in nitro-substituted thiophenes. researchgate.net This method partitions the total interaction energy into coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces stabilizing the crystal structure.

The table below outlines the types of intermolecular interactions studied computationally in nitrothiophene systems:

| Interaction Type | Computational Method/Observation | Significance |

| General Intermolecular Interactions | PIXEL Energy Analysis researchgate.net | Quantifies the contributions of various energy components to crystal stability. researchgate.net |

| Halogen Bonding | X-ray Crystallography and analysis of short contacts (e.g., I···O) researchgate.netlookchem.com | Plays a crucial role in the formation of supramolecular assemblies. researchgate.net |

| Hydrogen Bonding | X-ray Crystallography and NBO analysis researchgate.net | Contributes significantly to the stabilization of crystal structures, for example in related dinitrophenyl derivatives. researchgate.net |

Mechanistic Pathway Verification through Computational Methods

Computational methods are powerful tools for elucidating and verifying reaction mechanisms. For nitroaromatic compounds, including this compound, these studies often focus on nucleophilic aromatic substitution (SNAr) reactions and reduction processes.

Density Functional Theory (DFT) calculations have been extensively used to study the SNAr mechanism. For example, in the reaction of 2-methoxy-3,5-dinitrothiophene with secondary amines, DFT calculations confirmed the formation of a zwitterionic intermediate during the rate-determining step. researchgate.net These studies provide a more detailed picture of the reaction intermediate's structure than what is commonly accepted. researchgate.net

Computational studies, including DFT and cyclic voltammetry, have also been used to investigate the electron reduction processes of nitrothiophenes. researchgate.net These studies indicate that while the initial reduction leads to the formation of a radical anion, the subsequent reduction pathways can differ significantly depending on the substitution pattern. researchgate.net For this compound, the presence of nitro groups at both α and β positions relative to the sulfur atom influences its electrochemical behavior. researchgate.net

The mode of action for some nitrothiophenes, like this compound, which lack a leaving group, is thought to proceed through the formation of Meisenheimer complexes, a hypothesis that can be explored and validated through computational modeling. researchgate.net

Theoretical Structural Aspects

The theoretical study of this compound's structure reveals a molecule that is largely planar. nist.gov The planarity is a consequence of the conjugation between the thiophene ring and the two nitro groups.

Molecular Formula : C₄H₂N₂O₄S nist.govnist.gov

Molecular Weight : 174.135 g/mol nist.govnist.gov

Ab initio calculations on related molecules, such as donor-acceptor azobenzenes, have shown that while some twisting can occur, the core chromophore often remains essentially planar. acs.org For nitrothiophenes, the orientation of the nitro groups relative to the thiophene ring is a key structural parameter. In 2-iodo-3,5-dinitrothiophene, the nitro groups are slightly tilted with respect to the ring, and this small deviation from planarity can be accurately predicted by computational methods. researchgate.netrsc.org

Computational models also predict key structural parameters such as bond lengths and angles. For example, in a related azothiophene dye, the calculated Ar-NO₂ bond length was found to be 1.485 Å, which can be compared with experimental crystallographic data. acs.org These theoretical structural insights are critical for understanding the molecule's electronic properties and reactivity.

Applications in Advanced Materials Science and Organic Synthesis

Precursors for Electron-Deficient Heterocycles

A key derivative, 2,5-dibromo-3,4-dinitrothiophene (B14878), is a versatile intermediate for creating electron-deficient heterocyclic systems. This is primarily achieved through the reduction of its nitro groups to form 2,5-dibromo-3,4-diaminothiophene, which can then undergo cyclocondensation reactions.

Thienopyrazines are synthesized from 2,5-dibromo-3,4-dinitrothiophene by a two-step process. First, the nitro groups of the dinitrothiophene derivative are reduced to amino groups. The resulting 2,5-dibromo-3,4-diaminothiophene is then reacted with a 1,2-dicarbonyl compound, leading to the formation of the thienopyrazine ring system. ossila.com This synthetic route allows for the introduction of various substituents onto the pyrazine (B50134) ring, enabling the tuning of the electronic and optical properties of the final molecule.

For example, a 2,3-diphenylthieno[3,4-b]pyrazine-based small molecule, DPTP-4D, synthesized from 2,5-dibromo-3,4-dinitrothiophene, has been utilized as an effective hole-transporting material. ossila.com

Similar to the synthesis of thienopyrazines, 2,5-dibromo-3,4-dinitrothiophene is a precursor for thieno[3,4-b]thiadiazoles. The synthesis also proceeds through the reduction of the nitro groups to form the diamino intermediate. This intermediate can then be treated with a thionyl chloride or a similar reagent to form the thiadiazole ring. ossila.com These resulting compounds are electron-deficient and have been explored for their use in electronic applications.

Organic Electronics and Optoelectronics

While 2,4-dinitrothiophene itself is not the final active material, its derivatives are crucial in constructing organic materials for electronic and optoelectronic devices. The resulting fused heterocyclic systems often exhibit desirable properties for these applications.

Thiophene-based materials are widely investigated as organic semiconductors. nist.govresearchgate.net The incorporation of electron-withdrawing groups, which can be derived from the dinitro functionality, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for charge injection and transport. For instance, a small molecule derived from 2,5-dibromo-3,4-dinitrothiophene, DPTP-4D, has been shown to be an effective hole-transporting material, a key component in many organic electronic devices. ossila.com

Thienothiophene-based compounds have been successfully used as emitters in OLEDs. beilstein-journals.org The performance of these devices is highly dependent on the molecular structure of the emitting material. While direct use of this compound is not reported, the synthetic pathways it enables through its derivatives can lead to the creation of novel emitters. The general performance of OLEDs is evaluated based on several parameters, including turn-on voltage, maximum luminance, and various efficiencies.

Table 1: Performance of a Solution-Processed OLED Using a Thienothiophene Derivative

| Parameter | Value |

|---|---|

| Turn-on Voltage (V) | 2.90 |

| Maximum Current Efficiency (cd/A) | 10.6 |

| Maximum Power Efficiency (lm/W) | 6.70 |

| Maximum External Quantum Efficiency (%) | 4.61 |

| Maximum Luminance (cd/m²) | 752 |

| Emission Wavelength (nm) | 512 |

| CIE Coordinates | (0.16, 0.51) |

Data sourced from a study on a D–π–A type pull–push compound, DMB-TT-TPA (8), comprising triphenylamine (B166846) as a donor and dimesitylboron as an acceptor linked through a thieno[3,2-b]thiophene (B52689) π-conjugated linker. beilstein-journals.org

Derivatives of 2,5-dibromo-3,4-dinitrothiophene have been utilized in the synthesis of materials for organic solar cells and photodetectors. ossila.com For instance, small molecule photodetectors based on thieno[3,4-b]thiadiazole, derived from 2,5-dibromo-3,4-dinitrothiophene, exhibited a high detectivity of 5.0 × 10¹¹ Jones at 800 nm under a bias of -0.1 V. ossila.com

Furthermore, a thienopyrazine-based hole-transporting material synthesized from this precursor, when used in perovskite solar cells (PSCs), achieved a power conversion efficiency (PCE) of 20.18%. ossila.com This highlights the importance of 2,5-dibromo-3,4-dinitrothiophene as a building block for high-performance photovoltaic materials.

Table 2: Performance of Photovoltaic and Photodetector Devices with Materials Derived from 2,5-Dibromo-3,4-dinitrothiophene

| Device Type | Active Material Type | Key Performance Metric | Value |

|---|---|---|---|

| Perovskite Solar Cell (n-i-p planar) | Thienopyrazine-based Hole-Transporting Material (DPTP-4D) | Power Conversion Efficiency (PCE) | 20.18% |

| Small Molecule Photodetector (SMPD) | Thieno[3,4-b]thiadiazole derivative | Detectivity (at 800 nm, -0.1 V bias) | 5.0 × 10¹¹ Jones |

Data sourced from Ossila. ossila.com

Photodetectors

Currently, there is a lack of specific research in publicly available literature detailing the direct application of this compound in the fabrication of photodetectors. Organic photodetectors often rely on materials with specific energy levels that facilitate the generation of charge carriers upon light absorption. The performance of these devices is heavily dependent on the material's ability to absorb light in the desired spectral range and efficiently separate the generated excitons into free electrons and holes.

In principle, organic compounds with strong electron-accepting moieties, like this compound, could serve as electron acceptors in a bulk heterojunction (BHJ) photodetector. In such a device, they would be blended with an electron-donating polymer. The photoinduced charge transfer from the donor to the acceptor is the fundamental mechanism for photocurrent generation. However, the development and testing of this compound for this purpose have not been reported. The effectiveness of such a material would depend on its LUMO (Lowest Unoccupied Molecular Orbital) energy level relative to the HOMO (Highest Occupied Molecular Orbital) of the donor material, as well as charge mobility and film morphology.

Hole-Transporting Materials (e.g., DPTP-4D)

While this compound itself is a strong electron acceptor and not suitable as a hole-transporting material (HTM), which requires good electron-donating properties, derivatives of thiophene (B33073) are central to the design of advanced HTMs. A notable example is DPTP-4D, which incorporates a π-extended thieno[3,4-b]pyrazine (B1257052) (TP) framework as an electron-accepting core. Although not a dinitrothiophene derivative, DPTP-4D illustrates the strategy of using an electron-deficient thiophene-based unit to construct high-performance organic electronic materials.

In the structure of DPTP-4D, the central acceptor core is functionalized with ancillary donor units of tetra-4,4′-dimethoxytriphenylamine. This donor-acceptor-donor (D-A-D) architecture is a common design for HTMs. The HOMO level of DPTP-4D is reported to be -5.06 eV, which is suitable for efficient hole injection and transport in perovskite solar cells. The synthesis of these complex molecules is designed to be cost-effective, utilizing readily available precursors.

Table 1: Comparison of DPTP-4D with a common Hole-Transporting Material

| Property | DPTP-4D | Spiro-OMeTAD |

|---|---|---|

| Molecular Structure | π-extended Thieno[3,4-b]pyrazine core with tetra-4,4′-dimethoxytriphenylamine donors | Spirobifluorene core with tetrakis(p-methoxyphenyl)amine donors |

| HOMO Energy Level | -5.06 eV | -5.16 eV |

| Synthesis | Simple synthetic routes | More complex and costly synthesis |

| Purification | Recrystallization | Column chromatography |

This table provides a comparative overview of the properties of DPTP-4D and the widely used HTM, Spiro-OMeTAD.

Electroactive Polymers and Conjugated Materials

The incorporation of the this compound moiety into conjugated polymers is a strategy to create materials with strong electron-accepting properties. These properties are desirable for a range of applications in organic electronics.

Electropolymerization of Dinitrothiophene Derivatives

The direct electropolymerization of thiophene monomers bearing strong electron-withdrawing groups, such as nitro groups, presents significant challenges. The high oxidation potential required to initiate the polymerization by forming the monomer's radical cation can lead to irreversible damage to the resulting conjugated polymer through overoxidation.

To circumvent this issue, alternative polymerization techniques are often employed. For instance, a polymer containing a dinitrothiophene unit, Poly(3,4-dinitro-4′-n-hexyl-2,2′-bithiophene), was successfully synthesized via a Stille coupling reaction. This chemical polymerization method avoids the harsh oxidative conditions of electropolymerization. The synthesis involved the reaction of 2,5-bis(trimethylstannyl)-3-n-hexylthiophene with 2,5-dibromo-3,4-dinitrothiophene in the presence of a palladium catalyst.

Low Band Gap Polymer Development

A key strategy in the design of organic semiconductors for photovoltaic applications is the development of low band gap polymers, which allows for the absorption of a broader range of the solar spectrum. This is commonly achieved by creating donor-acceptor (D-A) alternating copolymers. The internal charge transfer between the electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone effectively lowers the HOMO-LUMO energy gap.

The this compound unit, with its two potent electron-withdrawing nitro groups, is a strong candidate for an acceptor moiety in such polymers. When copolymerized with a suitable electron-donating monomer, a significant reduction in the band gap can be anticipated. However, research into polymers incorporating dinitrothiophene units has shown that the resulting material, such as Poly(3,4-dinitro-4′-n-hexyl-2,2′-bithiophene), may exhibit insulating properties. This highlights the delicate balance required between lowering the band gap and maintaining sufficient charge carrier mobility.

Table 2: Common Donor and Acceptor Units in Low Band Gap Polymers

| Type | Examples |

|---|---|

| Donor Units | Benzodithiophene (BDT), Indacenodithiophene (IDT), Thiophene, Alkyl-substituted Thiophenes |

| Acceptor Units | Benzothiadiazole (BT), Diketopyrrolopyrrole (DPP), Thieno[3,4-b]thiophene (TT), Quinoxaline derivatives |

This table lists examples of commonly used donor and acceptor building blocks for the synthesis of low band gap conjugated polymers.

Doping Effects in Poly(Dinitrothiophene) Systems

Doping is a crucial process to increase the charge carrier concentration and conductivity of conjugated polymers. For polythiophenes, this is typically achieved through oxidation (p-doping), which creates positive polarons and bipolarons on the polymer backbone. Common p-dopants include iodine and organic molecules with high electron affinity like F4TCNQ.

Specific studies on the doping of poly(dinitrothiophene) systems are not widely available in the literature. However, based on the electronic structure of such polymers, some predictions can be made. The presence of the strongly electron-withdrawing nitro groups would significantly lower the energy levels of the polymer. This would make p-doping (oxidation) more difficult compared to unsubstituted or alkyl-substituted polythiophenes. Conversely, the low-lying LUMO would make n-doping (reduction) more feasible. The observation that Poly(3,4-dinitro-4′-n-hexyl-2,2′-bithiophene) is an insulator suggests that doping this material to a conductive state might be challenging.

Synthetic Utility as Versatile Building Blocks

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity conferred by the nitro groups and the potential for functionalization of the thiophene ring. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace one of the nitro groups or a suitably positioned leaving group.

This reactivity has been exploited in the design of chemical sensors. For example, the 2,4-dinitrophenyl moiety is used as a thiol-selective receptor in fluorescent probes. The substitution of the two nitro groups on an aromatic ring activates the carbon atoms for nucleophilic attack by thiols.

Furthermore, dihalo-dinitrothiophenes are valuable precursors for polymerization reactions. For example, 2,5-dibromo-3,4-dinitrothiophene has been synthesized and used in Stille coupling reactions to create novel conjugated polymers. This demonstrates the utility of dinitrothiophenes in building more complex macromolecular structures for materials science applications.

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,3-diphenylthieno[3,4-b]pyrazine | DPTP |

| tetra-4,4′-dimethoxytriphenylamine | - |

| 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene | Spiro-OMeTAD |

| Poly(3,4-dinitro-4′-n-hexyl-2,2′-bithiophene) | - |

| 2,5-bis(trimethylstannyl)-3-n-hexylthiophene | - |

| 2,5-dibromo-3,4-dinitrothiophene | - |

| Benzodithiophene | BDT |

| Indacenodithiophene | IDT |

| Benzothiadiazole | BT |

| Diketopyrrolopyrrole | DPP |

| Thieno[3,4-b]thiophene | TT |

For Construction of Complex Ring Systems (e.g., Pyrroles, Isoxazolines, Cyclopropanes)

While direct utilization of this compound in the synthesis of pyrroles, isoxazolines, and cyclopropanes is not extensively documented in readily available literature, its inherent chemical properties as an electron-deficient system suggest its potential as a precursor or reactant in methodologies developed for such syntheses. The electron-withdrawing nature of the nitro groups activates the thiophene ring for certain types of reactions that are fundamental to the construction of these complex ring systems.

Pyrroles: The synthesis of pyrrole (B145914) derivatives often involves the reaction of dicarbonyl compounds with amines or the cycloaddition of isocyanides with activated alkenes. While no direct reaction of this compound to form pyrroles is prominently reported, its derivatives could potentially serve as precursors. For instance, reduction of the nitro groups to amino groups would furnish diaminothiophenes, which are valuable building blocks for more complex heterocyclic systems.

Isoxazolines: Isoxazolines are typically synthesized via [3+2] cycloaddition reactions between a nitrile oxide and an alkene. The electron-deficient double bonds within the this compound ring could, in principle, act as a dipolarophile in such reactions, although specific examples are not prevalent in the literature. More commonly, nitroalkenes are used as precursors for the in-situ generation of nitrile oxides, a pathway that is not directly applicable to the aromatic nitro groups of this compound.

Cyclopropanes: The synthesis of cyclopropanes often involves the addition of a carbene or carbenoid to an alkene. Reactions involving electron-deficient alkenes are well-established in cyclopropanation chemistry. rsc.orgrochester.edu The double bonds of the this compound ring, being part of an aromatic system, are generally less reactive towards carbene addition compared to isolated alkenes. However, under specific catalytic conditions, such transformations might be feasible, leading to the formation of highly functionalized cyclopropane (B1198618) derivatives.

In the Synthesis of Specialty Chemicals

The reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals. Highly functionalized 2,4-dinitrothiophenes can be prepared through ring-closing and ring-opening/ring-closing protocols, opening avenues to a range of valuable compounds. researchgate.net The nitro groups can be transformed into other functional groups, such as amines, which are key components in many pharmaceuticals, agrochemicals, and materials. For instance, 2-aminothiophene derivatives are known precursors for a variety of heterocyclic compounds with biological activity. nih.gov

Dinitrothiophene-Based Azo Dyes and Colorants

One of the most significant applications of dinitrothiophene derivatives is in the synthesis of azo dyes. Specifically, 2-amino-3,5-dinitrothiophene (B1266120), a derivative of this compound, serves as a crucial precursor for a range of dyes. rsc.orgsapub.org Diazotization of 2-amino-3,5-dinitrothiophene followed by coupling with various aromatic compounds, such as substituted N-β-acetoxyethylanilines, yields bluish-red azo dyes. rsc.org These dyes have shown moderate to high uptake on cellulose (B213188) acetate, with good wash fastness and moderate to high light fastness, making them suitable for textile applications. rsc.org

The properties of these thiophene-based azo dyes can be fine-tuned by altering the substituents on both the diazo component (the dinitrothiophene derivative) and the coupling component. This versatility allows for the creation of a wide spectrum of colors with desirable fastness properties.

Table 1: Examples of Dinitrothiophene-Based Azo Dyes and Their Properties

| Diazo Component | Coupling Component | Resulting Dye Color | Key Properties | Reference |

| 2-amino-3,5-dinitrothiophene | Substituted N-β-acetoxyethylanilines | Bluish-red | Moderate to high uptake on cellulose acetate, good wash and light fastness | rsc.org |

Role as an Intermediate in Organic Synthesis

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNA r) reactions. This reactivity is analogous to that of 2,4-dinitrobenzene derivatives, which are well-known substrates for such transformations. In these reactions, a nucleophile attacks one of the carbon atoms bearing a nitro group, leading to the displacement of a leaving group. This process allows for the introduction of a wide variety of functional groups onto the thiophene ring, making this compound a valuable intermediate for the synthesis of more complex molecules.